2,3-Phenazinediol, 1-undecyl-
Description
Contextualization within the Broader Field of Phenazine (B1670421) Chemistry and Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds characterized by a dibenzo[b,e]pyrazine core structure. doi.org This planar, aromatic framework is a common feature in a variety of natural products, particularly those produced by bacteria such as Pseudomonas and Streptomyces. nih.govacs.org Over 6,000 phenazine derivatives have been identified or synthesized, each with unique properties conferred by the nature and position of their substituent groups. nih.gov
The chemical versatility of the phenazine scaffold allows for a wide array of functionalizations, including hydroxylation, N-oxidation, and alkylation. doi.orgnih.gov These modifications significantly influence the physicochemical properties of the resulting molecules, such as their redox potential, solubility, and light-absorbing characteristics. nih.govacs.org Consequently, phenazine derivatives have found applications in diverse fields, ranging from dyes and pigments to promising candidates in materials science and medicine. rsc.orgmdpi.com
Table 1: General Properties of Phenazine Derivatives
| Property | Description |
| Core Structure | Dibenzo[b,e]pyrazine |
| Physical State | Typically crystalline solids |
| Solubility | Generally soluble in organic solvents, with solubility varying based on substituents. Water-soluble derivatives can be synthesized. rsc.org |
| Redox Activity | Readily undergo reversible reduction-oxidation reactions, a key feature of their biological activity. nih.govmdpi.com |
| Optical Properties | Many phenazine derivatives are colored and exhibit fluorescence, with properties tunable by functionalization. acs.orgarkat-usa.org |
This table presents generalized data for the phenazine class of compounds.
Significance of Dihydroxylated Phenazine Scaffolds in Chemical and Biological Research
The presence of hydroxyl groups on the phenazine core, as seen in 2,3-Phenazinediol, 1-undecyl-, imparts significant chemical and biological properties. Dihydroxylated phenazines are a prominent subclass of naturally occurring phenazines and have been the subject of extensive research. ontosight.ainih.govsigmaaldrich.com
The hydroxyl groups can participate in hydrogen bonding, influencing the molecule's solubility, crystal packing, and interaction with biological targets. ontosight.ai Furthermore, these groups can modulate the electronic properties of the phenazine ring system, affecting its redox potential and reactivity. nih.gov This is particularly relevant to their biological activities, which are often attributed to their ability to participate in cellular redox processes. nih.gov
Research has highlighted the potential of dihydroxylated phenazine scaffolds in various applications. For instance, some have been investigated for their antimicrobial and antitumor properties. ontosight.ai The strategic placement of hydroxyl groups can lead to enhanced biological efficacy and selectivity. For example, the development of water-soluble phenazine-2,3-diol-based photosensitizers has been explored for their ability to generate singlet oxygen, a key species in photodynamic therapy. rsc.org
Overview of Research Trajectories for Alkyl-Substituted Phenazinediols
The introduction of an alkyl chain, such as the undecyl group in 2,3-Phenazinediol, 1-undecyl-, represents a key area of investigation in phenazine chemistry. The length and nature of the alkyl substituent can have a profound impact on the molecule's properties and biological activity. nih.govnih.gov
One of the primary effects of a long alkyl chain is the modulation of the compound's lipophilicity. This property is crucial for its interaction with biological membranes and can influence its bioavailability and mechanism of action. nih.gov Research on other classes of bioactive compounds has shown that varying the alkyl chain length can tune the antibacterial selectivity and biocompatibility. nih.gov For instance, studies on long-chain fatty alcohols have demonstrated that the length of the aliphatic carbon chain can determine not only the antibacterial activity but also the mode of action against bacteria like Staphylococcus aureus. nih.gov
Recent research into functionalized phenazine derivatives has explored the impact of different side chains on the stability and performance of these molecules in applications such as aqueous redox flow batteries. nih.gov Studies have shown that longer alkyl chains can enhance the stability of the phenazine core in electrochemical reactions. nih.gov This suggests a promising research direction for alkyl-substituted phenazinediols in the field of materials science.
Future research on 2,3-Phenazinediol, 1-undecyl- and related compounds will likely focus on a few key areas:
Synthesis and Characterization: Developing efficient and regioselective synthetic routes to access a variety of alkyl-substituted phenazinediols. researchgate.netrroij.com
Structure-Activity Relationship Studies: Systematically varying the length and branching of the alkyl chain to understand its influence on biological activity and selectivity.
Elucidation of Mechanisms of Action: Investigating how the undecyl group affects the interaction of the dihydroxylated phenazine core with biological targets.
Materials Science Applications: Exploring the potential of these compounds in the development of new functional materials, leveraging the properties conferred by both the diol and the long alkyl chain. mdpi.com
Table 2: Investigated Properties of Functionalized Phenazines
| Functional Group | Investigated Property | Potential Application |
| Dihydroxyl | Redox activity, Photosensitization rsc.org | Antimicrobials, Anticancer agents, Photodynamic therapy |
| Long-chain alkyl | Lipophilicity, Membrane interaction, Stability nih.govnih.gov | Drug delivery, Biofilm targeting, Energy storage |
| N-oxide | Enhanced biological activity | Antibiotics |
| Carboxylic acid | Increased water solubility rsc.org | Biologically active probes, Aqueous systems |
This table provides examples of research directions for different classes of functionalized phenazines.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61513-10-8 |
|---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-undecylphenazine-2,3-diol |
InChI |
InChI=1S/C23H30N2O2/c1-2-3-4-5-6-7-8-9-10-13-17-22-20(16-21(26)23(17)27)24-18-14-11-12-15-19(18)25-22/h11-12,14-16,26-27H,2-10,13H2,1H3 |
InChI Key |
FNYALHQBNHNQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=CC2=NC3=CC=CC=C3N=C21)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Phenazinediol, 1 Undecyl and Analogous Phenazine Derivatives
Chemical Synthesis Approaches to the Phenazinediol Core
The formation of the foundational phenazinediol structure can be achieved through several established synthetic routes.
Condensation Reactions for Phenazine (B1670421) Ring Formation
Condensation reactions are a cornerstone in the synthesis of the phenazine scaffold. A common method involves the reaction of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov For instance, the reaction of catechol with ortho-diaminobenzene can produce 5,10-dihydrophenazine, which is then oxidized to phenazine. guidechem.com This approach is versatile and can be adapted to produce a variety of substituted phenazines. The Wohl-Aue method, which involves heating aniline (B41778) and nitrobenzene (B124822) with a base, is another classical condensation reaction for phenazine synthesis. researchgate.net Modifications of these condensation strategies continue to be developed to improve yields and expand the scope of accessible derivatives. slideshare.netbiomedpharmajournal.org
| Condensation Reaction Type | Reactants | Key Features | Reference |
| Diamine-Dicarbonyl Condensation | Aromatic 1,2-diamine, 1,2-dicarbonyl compound | Versatile, widely used for substituted phenazines | nih.gov |
| Wohl-Aue Method | Aniline, Nitrobenzene | Classic method, requires high temperatures and basic conditions | researchgate.net |
Oxidative Cyclization Strategies in Phenazine Synthesis
Oxidative cyclization offers an alternative and efficient pathway to the phenazine core. This strategy often involves the oxidation of appropriately substituted precursors to induce ring closure. For example, the oxidative cyclization of 1,2-diaminobenzene or its derivatives can lead to the formation of the phenazine ring system. Hypervalent iodine reagents are often employed as powerful oxidants in these transformations, facilitating the cyclization of phenol (B47542) and phenol ether derivatives to construct complex polycyclic structures. mdpi.com Another approach involves the reduction of a nitro group to an amino group, followed by an oxidative cyclization to yield the phenazine product. guidechem.com Electrochemical methods have also been developed for the oxidative synthesis of phenazines under mild conditions. nih.gov
| Oxidative Cyclization Approach | Starting Material | Oxidant/Conditions | Reference |
| Cyclization of Diaminobenzenes | 1,2-Diaminobenzene derivatives | Various oxidizing agents | |
| Cyclization of Phenol Derivatives | Phenol or phenol ether derivatives | Hypervalent iodine reagents | mdpi.com |
| Reductive-Oxidative Sequence | N-phenyl-2-nitroaniline | Iron powder (reduction), followed by oxidation | guidechem.com |
| Electrochemical Synthesis | Dihydrophenazines or o-phenylenediamines | Electro-oxidation, aerial oxygen | nih.gov |
Multicomponent Reaction Pathways for Phenazine Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgrug.nl In the context of phenazine synthesis, MCRs can provide rapid access to diverse and highly functionalized scaffolds. nih.govresearchgate.net These reactions are valued for their efficiency and atom economy. While specific MCRs for the direct synthesis of 2,3-Phenazinediol, 1-undecyl- are not extensively detailed in the provided context, the general principles of MCRs suggest their potential for assembling the phenazine core with various substituents in a convergent manner.
Specific Routes from Embelin (B1684587) as a Precursor to 1-Undecyl Phenazine-2,3-diols
Embelin, a naturally occurring benzoquinone with a long undecyl chain, serves as a valuable precursor for the synthesis of 1-undecyl substituted phenazine-2,3-diols. A plausible synthetic route involves a multicomponent reaction. The Knoevenagel condensation of embelin with an appropriate aldehyde can form a reactive methylene (B1212753) quinone intermediate. This intermediate can then undergo a Michael addition with a 3-substituted-5-aminopyrazole, followed by intramolecular cyclization and dehydration to yield a dihydropyridine (B1217469) system fused to the embelin core. nih.gov While this example leads to a pyridine-fused system, the underlying principle of utilizing embelin's undecyl-substituted quinone structure can be adapted to form the phenazine core through reaction with a suitable 1,2-diamine.
Derivatization of 3-Aminophenazin-2-ol to Form Substituted Phenazine Systems
3-Aminophenazin-2-ol is a key intermediate that can be used to generate a variety of substituted phenazine derivatives. journalofchemistry.orgresearchgate.net This compound can be synthesized through the chemical oxidation of o-phenylenediamine (B120857). researchgate.net The presence of both an amino and a hydroxyl group on the phenazine core allows for a range of derivatization reactions. For example, cyclocondensation of 3-aminophenazin-2-ol with acetic anhydride (B1165640) yields 2-methyloxazolo[4,5-b]phenazine. It can also react with aromatic aldehydes to form oxazolophenazine derivatives. These reactions demonstrate the utility of 3-aminophenazin-2-ol as a versatile building block for accessing more complex, fused phenazine systems.
Strategic Introduction of the Undecyl Substituent
The introduction of the C11 alkyl chain, or undecyl group, onto the phenazine scaffold is a critical step in the synthesis of the target compound. One of the most direct strategies is to start with a precursor that already contains the undecyl group. As mentioned previously, embelin is an ideal starting material as it naturally possesses a 2-hydroxy-5-undecyl-1,4-benzoquinone structure. By reacting embelin with an appropriate aromatic 1,2-diamine, the phenazine ring can be constructed while retaining the undecyl substituent at the desired position.
Alternatively, the undecyl group can be introduced onto a pre-formed phenazine core through various alkylation reactions. For instance, a Friedel-Crafts acylation followed by a reduction (such as a Clemmensen or Wolff-Kishner reduction) could be employed to attach the undecyl chain to the aromatic ring. Another approach could involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a halogenated phenazine derivative and an undecyl-containing organometallic reagent. The choice of strategy would depend on the specific substitution pattern desired and the compatibility of the functional groups on the phenazine ring.
Direct Alkylation Methodologies
Direct alkylation, particularly O-alkylation of a pre-formed phenazine core, represents a straightforward approach to introduce alkyl chains onto a dihydroxyphenazine scaffold. This method is analogous to the Williamson ether synthesis, a fundamental reaction in organic chemistry for forming ethers from an organohalide and a deprotonated alcohol (alkoxide).
For the synthesis of 2,3-Phenazinediol, 1-undecyl-, the parent compound, 2,3-Phenazinediol, would first be treated with a suitable base to deprotonate one or both of the hydroxyl groups, forming a more nucleophilic phenoxide. This intermediate would then be reacted with an undecyl halide, such as 1-iodoundecane (B118513) or 1-bromoundecane, to form the desired ether linkage. The choice of base and solvent is critical to ensure sufficient reactivity while minimizing side reactions. Common bases for this type of reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.netnih.gov
A relevant study by researchers focused on the synthesis of 1,6-disubstituted phenazine derivatives provides a practical template for this methodology. rsc.org In their work, 1,6-dihydroxyphenazine was reacted with various diiodoalkanes in the presence of a base to yield ether-linked phenazinophanes. rsc.org This demonstrates the feasibility of direct O-alkylation on a dihydroxyphenazine core. Applying this precedent, a proposed synthesis for the target molecule is outlined below.
Table 1: Proposed Direct Alkylation for 2,3-Phenazinediol, 1-undecyl-
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|---|---|---|
| 2,3-Phenazinediol | 1-Iodoundecane | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2,3-Phenazinediol, 1-undecyl- |
Control over mono- versus di-alkylation can be achieved by carefully managing the stoichiometry of the reactants. To favor the introduction of a single undecyl group, approximately one equivalent of the alkylating agent would be used.
Synthesis via Precursor Functionalization
An alternative to modifying the completed phenazine heterocycle is to construct it from precursors that already bear the required functional groups. This "convergent" approach involves the condensation and subsequent cyclization of substituted benzene (B151609) derivatives. The classic method for phenazine synthesis is the reaction of a substituted 1,2-diaminobenzene (o-phenylenediamine) with a substituted 1,2-dihydroxybenzene (catechol).
To synthesize 2,3-Phenazinediol, 1-undecyl-, one could start with an o-phenylenediamine that is not substituted and react it with 4-undecylbenzene-1,2-diol (4-undecylcatechol). The condensation reaction, typically an oxidative process, would form the central phenazine ring system with the undecyl group and hydroxyl groups correctly positioned.
Another well-established route is the condensation of a substituted o-phenylenediamine with a quinone. For instance, Kuromachi et al. reported the synthesis of N-alkyl-2-halophenazin-1-ones through the oxidative condensation of N-alkylbenzene-1,2-diamines with 4-halo-1,2,3-benzenetriol. nih.gov This highlights the strategy of incorporating complexity from functionalized precursors. Similarly, the synthesis of 1,3-dihydroxyphenazine has been achieved through the condensation of benzofuroxan (B160326) with phloroglucinol. orgsyn.org This precursor-based strategy offers the advantage of building the molecule with the desired substitution pattern from the ground up, often avoiding issues with regioselectivity that can arise in direct functionalization of the final heterocycle.
Electrochemical Synthesis as an Emerging Green Chemistry Approach for Phenazine Analogues
Electrochemical methods are gaining prominence as a green chemistry tool for synthesizing organic compounds, offering mild reaction conditions and reducing the need for stoichiometric chemical oxidants. researchgate.net The synthesis of the phenazine core is well-suited to this approach.
A notable example is the electro-oxidative synthesis of phenazines through the dimerization of o-phenylenediamines. nih.gov In this method, an electric current is passed through a solution containing the o-phenylenediamine precursor. The process uses inexpensive graphite (B72142) electrodes and aerial oxygen as the ultimate oxidant, with the electrochemical setup facilitating the oxidative cyclization to form the phenazine ring. This method avoids the use of potentially toxic and hazardous chemical oxidizing agents, aligning with the principles of green chemistry. nih.gov
This technique can be applied to create a diverse range of phenazine derivatives by starting with appropriately substituted o-phenylenediamines. To produce an analogue of the target compound, one could envision the electro-dimerization of a precursor like 4-undecylbenzene-1,2-diamine, which upon oxidative cyclization would lead to a di-undecyl-substituted phenazine. While this specific example does not produce the target diol, it demonstrates the power of electrosynthesis to build the core structure under environmentally benign conditions. Further functionalization or use of hydroxylated precursors could adapt this green method for the desired products.
Biosynthetic Pathways of Naturally Occurring Phenazines and Relevance to Synthetic Design
Nature provides a sophisticated blueprint for the synthesis of complex molecules, and the biosynthetic pathways of phenazines are a prime example of this efficiency. Understanding these pathways can inspire the design of synthetic routes. The biosynthesis of nearly all natural phenazines begins with the shikimate pathway, which provides the precursor chorismic acid. acs.orgusm.edu
A conserved set of core enzymes, encoded by the phz operon, transforms chorismic acid into the foundational phenazine scaffolds, primarily phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). nih.govresearchgate.net This transformation involves a series of enzymatic steps and key intermediates.
Table 2: Key Enzymes and Intermediates in Core Phenazine Biosynthesis
| Enzyme | Precursor | Product | Function |
|---|---|---|---|
| PhzE | Chorismic acid | 2-amino-2-desoxyisochorismic acid (ADIC) | Anthranilate synthase homolog |
| PhzD | ADIC | trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) | Isochorismatase |
| PhzF | DHHA | 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) | Isomerase |
| PhzB | AOCHC (two molecules) | Hexahydrophenazine-1,6-dicarboxylic acid (HHPDC) | Condensation |
Source: Adapted from multiple studies. acs.orgusm.edunih.gov
Once the core structures of PCA or PDC are formed, a diverse array of strain-specific enzymes performs "tailoring" reactions. These modifications include hydroxylation, methylation, N-oxidation, and prenylation (a form of alkylation). acs.org For instance, prenyltransferases have been identified that catalyze the C-prenylation and O-prenylation of the phenazine core, attaching isoprenoid-derived alkyl chains. acs.org This natural strategy of late-stage functionalization is directly analogous to the direct alkylation methodologies used in synthetic chemistry (Section 2.2.1). The enzymatic precision offers inspiration for developing highly selective catalysts that can modify specific positions on the phenazine ring, a key challenge in synthetic design.
Advanced Spectroscopic and Structural Characterization of 2,3 Phenazinediol, 1 Undecyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's complex structure.
Proton (¹H) NMR Spectral Analysis
Proton NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the case of 2,3-Phenazinediol, 1-undecyl-, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenazine (B1670421) core and the aliphatic protons of the undecyl side chain.
The aromatic region of the spectrum is expected to show signals for the five protons on the phenazine ring system. The protons on the benzene (B151609) ring (H-6, H-7, H-8, H-9) would likely appear as a complex multiplet pattern due to spin-spin coupling. The single proton on the diol-substituted ring (H-4) would appear as a distinct singlet. The hydroxyl (-OH) protons would also produce signals, the chemical shift of which can be dependent on solvent and concentration.
The undecyl chain protons would be observed in the upfield region of the spectrum. The terminal methyl group (CH₃) would typically appear as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the phenazine ring and the terminal methyl group would show characteristic multiplets. The remaining methylene groups in the chain would likely overlap to form a broad multiplet.
Table 1: Predicted ¹H NMR Data for 2,3-Phenazinediol, 1-undecyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.50 | s | - |
| H-6/H-9 | 8.10 | m | - |
| H-7/H-8 | 7.85 | m | - |
| 2-OH, 3-OH | 9.80 | br s | - |
| H-1' | 2.95 | t | 7.5 |
| H-2' | 1.75 | m | - |
| H-3' to H-10' | 1.25-1.40 | m | - |
Note: Predicted data based on analogous compounds. s = singlet, t = triplet, m = multiplet, br s = broad singlet.
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of 2,3-Phenazinediol, 1-undecyl- would display signals for each unique carbon atom in the structure.
The phenazine core would exhibit several signals in the downfield (aromatic) region. The carbons bearing the hydroxyl groups (C-2 and C-3) would be significantly deshielded and appear at a higher chemical shift. The carbon atom to which the undecyl chain is attached (C-1) would also be clearly identifiable. The remaining aromatic carbons would have distinct chemical shifts based on their electronic environment.
The aliphatic carbons of the undecyl chain would resonate in the upfield region of the spectrum. The chemical shift of each methylene carbon would be subtly different, though some overlap may occur for the central carbons of the long chain. The terminal methyl carbon would have the most upfield chemical shift.
Table 2: Predicted ¹³C NMR Data for 2,3-Phenazinediol, 1-undecyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 135.0 |
| C-2 | 150.0 |
| C-3 | 150.5 |
| C-4 | 105.0 |
| C-4a | 140.0 |
| C-5a | 141.0 |
| C-6 | 129.0 |
| C-7 | 130.0 |
| C-8 | 130.5 |
| C-9 | 129.5 |
| C-9a | 141.5 |
| C-10a | 140.5 |
| C-1' | 30.0 |
| C-2' | 29.5 |
| C-3' to C-9' | 29.3 |
| C-10' | 22.7 |
Note: Predicted data based on analogous compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 2,3-Phenazinediol, 1-undecyl-, COSY would be instrumental in tracing the connectivity of the protons within the undecyl chain and confirming the coupling relationships between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. HSQC is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different parts of the molecule, such as linking the undecyl chain to the phenazine core by observing a correlation between the H-1' protons and the C-1, C-2, and C-9a carbons of the phenazine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 2,3-Phenazinediol, 1-undecyl-, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₂₃H₂₈N₂O₂.
Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. Common fragmentation pathways for this compound might include the cleavage of the undecyl chain, leading to the formation of a stable phenazinediol cation. The observation of fragment ions corresponding to the loss of alkyl fragments would further support the presence and structure of the undecyl substituent.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2,3-Phenazinediol, 1-undecyl- would be expected to show characteristic absorption bands.
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the undecyl chain would be observed in the 2850-2960 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic phenazine core would give rise to absorptions in the 1450-1650 cm⁻¹ range. The C-O stretching of the hydroxyl groups would likely be found in the 1200-1300 cm⁻¹ region.
Table 3: Predicted FT-IR Data for 2,3-Phenazinediol, 1-undecyl-
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
|---|---|
| O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C/C=N Aromatic Stretch | 1450-1650 |
Note: Predicted data based on analogous compounds.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transition and Conjugation Analysis
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The phenazine core of 2,3-Phenazinediol, 1-undecyl- is a highly conjugated system, which is expected to result in strong absorption in the UV-Vis region.
The spectrum would likely exhibit multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The exact position and intensity of these bands are influenced by the substitution pattern on the phenazine ring. The presence of the electron-donating hydroxyl groups and the alkyl chain would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenazine. This technique confirms the presence of the extensive chromophore and provides information about the electronic nature of the molecule.
X-ray Crystallography for Solid-State Structural Determination of Related Phenazinediols and Derivatives
Recent groundbreaking research has reported the first single-crystal X-ray structural analysis of the parent compound, phenazine-2,3-diol (PD1). rsc.org This analysis was a significant advancement, as the synthesis of this compound has been known for over 70 years, yet its precise solid-state structure remained unconfirmed. rsc.org The study revealed that phenazine-2,3-diol exists in its keto-form (PD1-K) in the crystalline state. rsc.org This finding is crucial as it clarifies the tautomeric preference of the molecule in the solid phase, which has implications for its electronic and photophysical properties.
The crystal structure of phenazine-2,3-diol was determined to be part of the monoclinic crystal system, with the space group P2₁/c. Detailed crystallographic data obtained from this study are presented in the tables below.
Table 1: Crystal Data and Structure Refinement for Phenazine-2,3-diol (PD1-K)
| Parameter | Value |
| Empirical formula | C₁₂H₈N₂O₂ |
| Formula weight | 212.21 |
| Temperature | 120(2) K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 7.3197(3) Å |
| b | 6.9442(2) Å |
| c | 18.0673(6) Å |
| α | 90° |
| β | 95.895(2)° |
| γ | 90° |
| Volume | 913.92(6) ų |
| Z | 4 |
| Density (calculated) | 1.543 Mg/m³ |
This data is for the parent compound, phenazine-2,3-diol, as a representative related derivative. rsc.org
The analysis of bond lengths within the crystal structure of phenazine-2,3-diol provides definitive evidence for its existence as the keto tautomer, 5,10-dihydrophenazine-2,3-dione, in the solid state. rsc.org The lengths of the C=O double bonds and C-O single bonds are comparable to those found in other phenazinone structures. rsc.org This contrasts with the longer C-O single bonds that would be expected for the enol form.
Table 2: Selected Bond Lengths for Phenazine-2,3-diol (PD1-K)
| Bond | Length (Å) |
| O(1)-C(2) | 1.2566(18) |
| O(2)-C(3) | 1.3436(18) |
Bond lengths are indicative of the keto-enol tautomeric form present in the crystal. rsc.org
Furthermore, the crystal packing of phenazine-2,3-diol is characterized by a network of intermolecular hydrogen bonds. The neighboring molecules are linked by one-dimensional N-H···O hydrogen bonding, which plays a critical role in stabilizing the crystal lattice. rsc.org This formation of continuous intermolecular hydrogen bonds is a key feature of the solid-state structure of phenazinediols. rsc.org The presence of a long alkyl chain, such as the undecyl group in 2,3-Phenazinediol, 1-undecyl-, would be expected to significantly influence this crystal packing, introducing van der Waals interactions and potentially leading to layered or segregated packing motifs, though specific structural data remains to be determined.
Sophisticated Analytical Methodologies for the Characterization and Quantification of 2,3 Phenazinediol, 1 Undecyl
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of complex mixtures, allowing for the effective separation of target analytes from other components. For a compound like 2,3-Phenazinediol, 1-undecyl-, both liquid and gas chromatography platforms offer robust solutions for its isolation and subsequent detection.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for the analysis of phenazine (B1670421) derivatives. UPLC, utilizing sub-2 μm particle columns, offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.
For the separation of phenazine compounds, reverse-phase chromatography is typically employed. A C18 column is a common choice, providing effective separation based on the hydrophobicity of the molecules. The long undecyl chain in 2,3-Phenazinediol, 1-undecyl- makes it highly suitable for this separation mode. A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used to achieve optimal separation. Detection is commonly performed using a Diode-Array Detector (DAD) or a mass spectrometer.
Table 1: Typical HPLC/UPLC Parameters for Phenazine Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., Agilent Poroshell, YMC-Pack ODS-A) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid or 0.04% NH4OH) and Methanol/Acetonitrile | Elutes compounds from the column with increasing organic solvent concentration. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2.0 - 10 µL | The amount of sample introduced into the system. |
| Detector | DAD, MS, Q-TOF-MS | Detects and quantifies the separated compounds. |
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While derivatization may sometimes be necessary to increase the volatility of certain phenazine derivatives, GC coupled with a mass spectrometer (GC-MS) is a highly effective method for their identification and quantification.
The analysis typically involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (like helium) through a capillary column. The separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar column is often used for this class of compounds. The temperature of the column is gradually increased (a temperature ramp) to facilitate the elution of compounds with different volatilities.
Table 2: General GC Conditions for Analysis of Heterocyclic Compounds
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | TR 5 - MS Capillary Standard Non-Polar Column | Separates volatile compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Transports the vaporized sample through the column. |
| Injector Temp. | 250 °C (example) | Vaporizes the sample upon injection. |
| Oven Program | Initial temp 80°C, ramped to 250°C at 8°C/min | Separates compounds based on boiling points. |
| Detector | Mass Spectrometry (MS) | Provides identification and quantification. |
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a higher degree of specificity and sensitivity.
GC-MS/MS and HPLC-MS/MS (Tandem Mass Spectrometry): These techniques enhance selectivity by using two stages of mass analysis. A specific parent ion is selected in the first stage, fragmented, and then a specific fragment ion is monitored in the second stage. This reduces background noise and improves detection limits, which is particularly useful for analyzing complex matrices.
LC-Q-ToF-MS (Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry): This is a high-resolution mass spectrometry (HRMS) technique. The Q-ToF analyzer provides highly accurate mass measurements, which allows for the determination of the elemental composition of the analyte and its fragments. This is invaluable for the structural elucidation of unknown phenazine derivatives and for confirming the identity of 2,3-Phenazinediol, 1-undecyl- with high confidence. The combination of UPLC with Q-ToF-MS/MS is a powerful tool for detecting and characterizing new analogues from crude extracts.
Table 3: Application of Hyphenated Mass Spectrometry Techniques for Phenazine Analysis
| Technique | Ionization Source | Key Advantage | Application for 2,3-Phenazinediol, 1-undecyl- |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. | Identification and quantification of volatile derivatives. |
| HPLC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and specificity for complex samples. | Trace-level quantification in biological or environmental samples. |
| LC-Q-ToF-MS | Electrospray Ionization (ESI) | High mass accuracy for elemental composition determination. | Structure confirmation and identification of metabolites or related impurities. |
Electrochemical Analytical Techniques, including Voltammetry
The phenazine core is redox-active, meaning it can easily accept and donate electrons. This property makes 2,3-Phenazinediol, 1-undecyl- an excellent candidate for electrochemical analysis. Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are highly sensitive for detecting and quantifying phenazine derivatives.
Voltammetry measures the current response of a substance to an applied potential. The resulting voltammogram shows peaks at potentials where redox reactions occur, which are characteristic of the specific phenazine derivative. The peak current is proportional to the concentration of the analyte, allowing for quantification. These methods are advantageous due to their high sensitivity, rapid analysis time, and relatively low cost. The specific redox potential is influenced by the functional groups attached to the phenazine ring.
Table 4: Electrochemical Properties of Representative Phenazine Compounds
| Compound | Technique | Redox Potential (E₁/₂) vs. Ag/AgCl (at pH 7) | Reference |
|---|---|---|---|
| Pyocyanin (B1662382) (PYO) | SWV/DPV | -247 mV | |
| Phenazine-1-carboxylic acid (PCA) | SWV/DPV | -323 mV |
Note: The specific redox potential for 2,3-Phenazinediol, 1-undecyl- would need to be determined experimentally but is expected to be influenced by the diol and undecyl substitutions.
Application of Chemometrics in the Analysis of 2,3-Phenazinediol, 1-undecyl-
When analyzing samples using techniques like HPLC with diode-array detection or mass spectrometry, large and complex datasets are generated. Chemometrics employs mathematical and statistical methods to extract meaningful information from this chemical data.
For the analysis of 2,3-Phenazinediol, 1-undecyl-, chemometric approaches can be highly beneficial. For instance, Principal Component Analysis (PCA) can be used for exploratory data analysis to identify patterns or classify samples based on their chromatographic or spectral profiles. For quantitative purposes, methods like Partial Least Squares (PLS) regression can be used to build calibration models that correlate the spectral data with the concentration of the analyte, even in the presence of interfering substances. These techniques allow for the maximum extraction of useful information from analytical data.
Method Validation Principles for Rigorous Quantitative Analysis
For any quantitative method used to analyze 2,3-Phenazinediol, 1-undecyl-, rigorous validation is essential to ensure the reliability and accuracy of the results. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The key validation parameters are defined by international guidelines.
Table 5: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (e.g., using DAD or MS) should show no co-eluting interferences. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the test results to the true value. | Recovery studies typically should be within 80-120%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) should be < 2-3% for the assay. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, temperature) are slightly varied. |
Linearity and Calibration Range
Linearity is a critical parameter in quantitative analysis, demonstrating that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to be linear, accurate, and precise.
To establish the linearity for the quantification of 2,3-Phenazinediol, 1-undecyl-, a series of calibration standards at different concentrations would be prepared and analyzed. The response of the analytical instrument (e.g., peak area in chromatography) is then plotted against the known concentration of the analyte. A linear relationship is typically confirmed if the coefficient of determination (R²) is close to 1.
Table 1: Hypothetical Linearity Data for 2,3-Phenazinediol, 1-undecyl- Analysis
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,881 |
This table presents a hypothetical data set illustrating a linear relationship for the analysis of 2,3-Phenazinediol, 1-undecyl-. The resulting calibration curve would have a regression equation and a coefficient of determination (R²) used to calculate the concentration of the analyte in unknown samples.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net These parameters are crucial for analyzing samples where the concentration of 2,3-Phenazinediol, 1-undecyl- is expected to be very low.
The LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.
Table 2: Hypothetical LOD and LOQ for 2,3-Phenazinediol, 1-undecyl-
| Parameter | Value (µg/mL) | Method of Determination |
|---|---|---|
| Limit of Detection (LOD) | 0.25 | Based on Signal-to-Noise ratio of 3:1 |
Precision and Accuracy Assessments
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net
Precision is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Accuracy is determined by analyzing samples with known concentrations of 2,3-Phenazinediol, 1-undecyl- (e.g., spiked samples) and comparing the measured concentration to the true concentration.
Table 3: Hypothetical Precision and Accuracy Data for 2,3-Phenazinediol, 1-undecyl-
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | RSD (%) (Precision) | Recovery (%) (Accuracy) |
|---|---|---|---|
| 5 | 4.92 | 2.1 | 98.4 |
| 25 | 25.4 | 1.8 | 101.6 |
Selectivity and Specificity Considerations
Selectivity and specificity are crucial aspects of an analytical method, ensuring that the signal being measured is solely due to the analyte of interest, 2,3-Phenazinediol, 1-undecyl-, and not from other components in the sample matrix such as impurities, degradation products, or other matrix components. researchgate.net
For complex samples, achieving high selectivity is paramount. The use of a highly selective chromatographic column in HPLC can separate 2,3-Phenazinediol, 1-undecyl- from other co-eluting compounds. Coupling chromatography with mass spectrometry (LC-MS) provides an even higher degree of specificity. By monitoring for a specific mass-to-charge ratio (m/z) of the analyte, the method can selectively detect and quantify 2,3-Phenazinediol, 1-undecyl- even in the presence of interfering substances.
Sample Preparation and Matrix Effects in Analysis
The goal of sample preparation is to extract 2,3-Phenazinediol, 1-undecyl- from the sample matrix and to remove interfering substances that could affect the analysis. Common sample preparation techniques that could be applicable include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
Solid-Phase Extraction (SPE): This method is used for sample clean-up and concentration. A stationary phase is used to selectively adsorb the analyte or interferences.
Matrix effects are a significant challenge in quantitative analysis, especially when using techniques like LC-MS. These effects occur when components of the sample matrix other than the analyte alter the ionization of the analyte, leading to either suppression or enhancement of the signal. The complexity of the matrix can have a strong influence on the extent of these effects.
To mitigate matrix effects, several strategies can be employed:
Effective sample clean-up: Thorough removal of interfering matrix components during sample preparation.
Use of an internal standard: An internal standard is a compound with similar chemical and physical properties to the analyte, which is added to the sample at a known concentration.
Matrix-matched calibration: The calibration standards are prepared in a blank matrix that is similar to the sample matrix to compensate for any signal suppression or enhancement.
By carefully developing and validating the analytical method, including robust sample preparation steps and strategies to mitigate matrix effects, it is possible to achieve accurate and reliable quantification of 2,3-Phenazinediol, 1-undecyl- in various samples.
Electrochemical Properties and Redox Behavior of 2,3 Phenazinediol, 1 Undecyl
Determination of Redox Potentials and Multi-Electron Transfer Characteristics
Phenazines are a class of nitrogen-containing heterocyclic compounds recognized for their redox activity. nih.gov Similar to quinones, their electrochemical properties, especially the redox potential, are highly dependent on the functional groups attached to the core molecular structure. rsc.org The parent phenazine (B1670421) structure serves as a scaffold whose redox potential can be precisely tuned by introducing various electron-donating or electron-withdrawing groups at different positions. rsc.org
The reduction mechanism of phenazines typically involves a two-electron (2e⁻) transfer. rsc.org In aprotic solvents, this occurs in two successive one-electron steps, forming a radical anion intermediate and then a dianion. rsc.org In protic media, the process often proceeds as a single-step, two-electron, two-proton (2e⁻/2H⁺) proton-coupled electron transfer (PCET) mechanism. rsc.orgnih.gov For 2,3-Phenazinediol, 1-undecyl-, the presence of hydroxyl groups makes the PCET mechanism particularly relevant in aqueous or protic environments.
The redox potential of a phenazine derivative is strongly influenced by the electronic nature and position of its substituents. rsc.org Electron-donating groups (EDGs), such as the hydroxyl (-OH) and undecyl (-C₁₁H₂₃) groups present in 2,3-Phenazinediol, 1-undecyl-, tend to lower the redox potential, making the molecule easier to oxidize and harder to reduce. Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) or carboxyl (-COOH) groups shift the redox potential to more positive values. rsc.org
The position of these substituents is also critical. For EDGs capable of forming intramolecular hydrogen bonds, attachment at the 2-position (equivalent to R3, R7, R8) can lead to a more negative shift in redox potential compared to attachment at the 1-position (equivalent to R4, R6, R9). rsc.orgacs.org In 2,3-Phenazinediol, 1-undecyl-, the two hydroxyl groups are located at the 2- and 3-positions, while the undecyl group is at the 1-position. The combined electron-donating effect of these groups is expected to result in a significantly lower redox potential compared to the parent phenazine. For instance, the introduction of hydroxyl groups has been shown to reduce the redox potential of phenazine by 0.2 V in certain systems. researchgate.net
| Phenazine Compound | Substituent Type | Half-Wave Potential (E₁/₂) at pH 7 (V vs. NHE) |
|---|---|---|
| Pyocyanin (B1662382) (PYO) | Multiple Substituents | -0.034 |
| Phenazine-1-carboxylate (PCA) | Electron-Withdrawing (-COOH) | -0.114 |
| Phenazine-1-carboxamide (B1678076) (PCN) | Electron-Withdrawing (-CONH₂) | -0.118 |
| 1-Hydroxyphenazine (B607933) (1-OHPHZ) | Electron-Donating (-OH) | -0.174 |
This interactive table presents representative half-wave potentials for various naturally occurring phenazine derivatives, illustrating the impact of different functional groups on redox potential. Data sourced from nih.gov.
The phenazine core, a nitrogen-containing heterocyclic anthracene (B1667546) skeleton, is fundamentally responsible for the molecule's ability to undergo reversible electron transfer. rsc.org This core structure is analogous to that of anthraquinones and shares similar electrochemical properties. rsc.org The nitrogen atoms in the central ring system stabilize the reduced forms of the molecule (radical anion and dianion), facilitating a reversible two-electron redox process. rsc.orgresearchgate.net This inherent stability allows phenazines to be cycled repeatedly between their oxidized and reduced states with minimal degradation, a crucial property for applications like redox flow batteries. nih.govnih.gov The planar structure of the phenazine radical facilitates electron delocalization, contributing to its stability. researchgate.net
Electrochemical Reduction and Oxidation Mechanisms
The specific mechanism of phenazine redox reactions is highly dependent on the surrounding environment, particularly the presence of protons.
The electrochemical behavior of phenazines is often characterized as a quasi-reversible process. nih.gov The degree of reversibility can be influenced by experimental conditions, such as the scan rate in cyclic voltammetry; faster scan rates often improve the chemical reversibility of the system. nih.gov
For hydroxylated phenazines like 2,3-Phenazinediol, 1-undecyl-, the kinetics of electron transfer can be significantly enhanced. The presence of hydroxyl groups can create fast charge transfer channels, potentially through intramolecular hydrogen bonding, which reduces the charge transfer impedance and leads to excellent rate performance. researchgate.net The transfer of electrons is coupled with the transfer of protons, and each electron transferred is typically matched by one proton, as described by the Nernst equation. nih.gov This two-electron, two-proton process is characteristic of many phenazine derivatives in aqueous solutions. nih.govnih.gov
While the phenazine core provides good stability, certain derivatives can undergo irreversible chemical changes during redox cycling, leading to capacity fade in energy storage applications. One such pathway is tautomerization, a form of hydrogen rearrangement.
Specifically for 2,3-Phenazinediol, studies have revealed the potential for keto-enol tautomerization. rsc.org The molecule can exist in an enol form (with two -OH groups) or a keto form (with C=O and N-H groups). This transformation can be triggered by photoirradiation and is influenced by the formation of intermolecular hydrogen bonds. rsc.org In the context of electrochemical cycling, the reduced state of some phenazine derivatives can be prone to tautomerize, leading to a loss of reversible redox activity. researchgate.net The stability of the oxidized and reduced states is therefore critical for long-term cycling. While some substituted phenazines show ultra-high stability, others may be susceptible to such degradation pathways. researchgate.net The long undecyl chain on 2,3-Phenazinediol, 1-undecyl- may influence intermolecular interactions and solvent organization, which could in turn affect the rate and equilibrium of any potential tautomerization or degradation reactions.
Advanced Research in Electrochemical Energy Storage Applications
Phenazine derivatives are highly promising candidates for next-generation electrochemical energy storage systems, particularly aqueous organic redox flow batteries (AORFBs). researchgate.netmdpi.com Their advantages include structural diversity, tunable redox potentials, and potentially low cost and high sustainability compared to metal-based systems. rsc.orgresearchgate.net
The specific structure of 2,3-Phenazinediol, 1-undecyl- offers several potential benefits for these applications.
Tunable Redox Potential : The electron-donating hydroxyl and undecyl groups provide a low redox potential, making it suitable as an anolyte (negative electrode material) in a high-voltage flow battery. pnnl.gov
High Solubility : The long, nonpolar undecyl chain could enhance solubility in non-aqueous or organic electrolytes, while the polar diol group could maintain solubility in certain aqueous systems. High solubility is crucial for achieving high energy density in flow batteries. researchgate.net
Two-Electron Transfer : The ability to transfer two electrons per molecule doubles the theoretical charge storage capacity compared to single-electron redox species, which is highly beneficial for improving energy density. pnnl.gov
By strategically modifying the phenazine structure with functional groups like hydroxyls and alkyl chains, researchers can design molecules with optimized properties—such as increased solubility and tailored redox potentials—for high-performance, stable, and cost-effective energy storage devices. researchgate.net
Structure Activity Relationship Sar Investigations for 2,3 Phenazinediol, 1 Undecyl and Its Analogues
Computational Chemistry Approaches to Elucidate SAR
Computational chemistry provides powerful tools to investigate the intricate relationship between the structure of a molecule and its activity at a molecular level. These methods offer insights that complement experimental studies, accelerating the process of drug discovery and materials science.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a valuable tool for predicting the stability, reactivity, and electronic properties of molecules like 2,3-Phenazinediol, 1-undecyl-.
One of the key parameters derived from DFT calculations is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. youtube.com This gap is an indicator of the molecule's excitability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net For phenazine (B1670421) derivatives, DFT calculations have been employed to study their redox potentials and solubility, providing insights into their suitability as redox-active materials in applications like aqueous organic flow batteries. rsc.orgrsc.org The electronic properties, including the HOMO-LUMO gap, are influenced by the types and positions of substituent groups on the phenazine core. researchgate.netmdpi.com For instance, the addition of electron-donating or electron-withdrawing groups can tune the redox potential of phenazine derivatives. nih.gov
Table 1: Predicted Electronic Properties of Phenazine Derivatives from DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Phenazine | -6.21 | -3.54 | 2.67 |
| 2,3-Phenazinediol | -5.89 | -3.21 | 2.68 |
| 1-undecyl-2,3-phenazinediol | -5.85 | -3.25 | 2.60 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of similar compounds. Actual values would require specific DFT calculations for 2,3-Phenazinediol, 1-undecyl-.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.org It is widely used in drug design to understand and predict the interaction between a ligand, such as 2,3-Phenazinediol, 1-undecyl-, and its biological target, typically a protein. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target. nih.govnih.gov A higher binding affinity suggests a stronger interaction and potentially greater biological activity.
For phenazine derivatives, docking studies have been utilized to investigate their potential as inhibitors of specific enzymes, such as Bcr-Abl tyrosine kinase in the context of cancer research. researchgate.net These simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein's binding site. This information is invaluable for optimizing the ligand's structure to enhance its binding affinity and selectivity.
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov In the context of SAR, MD simulations can provide detailed information about the conformational flexibility of 2,3-Phenazinediol, 1-undecyl- and the stability of its interactions with a biological target over time. rsc.org By simulating the dynamic behavior of the ligand-target complex, researchers can assess the stability of the binding mode predicted by molecular docking. nih.gov
MD simulations can reveal how the ligand and protein adapt to each other's presence, providing insights into the induced-fit model of ligand binding. semanticscholar.orgacs.orgresearchgate.net These simulations are crucial for understanding the dynamic nature of molecular recognition and for refining the design of new analogues with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical correlation between a set of molecular descriptors (physicochemical properties) and the observed biological activity. nih.govnih.gov Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds. mdpi.comnih.gov
For phenazine derivatives, QSAR models have been developed to predict their anticancer activity. researchgate.net The descriptors used in these models can include electronic properties (like HOMO-LUMO gap), steric properties, and lipophilicity. A well-validated QSAR model can significantly reduce the time and cost of drug discovery by prioritizing the synthesis and testing of the most promising candidates. mdpi.comnih.gov
Impact of the Undecyl Chain on Biological Activities (e.g., Lipophilicity, Membrane Interactions)
The presence of a long alkyl chain, such as the undecyl group in 2,3-Phenazinediol, 1-undecyl-, significantly influences the molecule's lipophilicity. Lipophilicity, often quantified by the partition coefficient (log P), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com An increase in lipophilicity generally enhances a molecule's ability to cross cell membranes, which can be crucial for reaching intracellular targets. mdpi.com
The undecyl chain, being a long, nonpolar hydrocarbon tail, is expected to increase the lipophilicity of the phenazinediol core. This enhanced lipophilicity can facilitate the compound's interaction with and insertion into biological membranes. nih.gov However, an optimal level of lipophilicity is often required for biological activity, as excessively lipophilic compounds may be poorly soluble in aqueous environments or may be sequestered in fatty tissues. mdpi.com The interplay between the lipophilic undecyl chain and the hydrophilic dihydroxyl groups of the phenazine core creates an amphiphilic character, which can be advantageous for certain biological activities that involve membrane interactions.
Significance of the Dihydroxyl Substitution Pattern on Reactivity and Biological Activity
The position and number of hydroxyl groups on the phenazine ring are critical determinants of the molecule's chemical reactivity and biological activity. mdpi.comnih.gov Hydroxylated phenazine derivatives often exhibit enhanced bioactivity compared to their non-hydroxylated counterparts. nih.gov The dihydroxyl substitution pattern in 2,3-Phenazinediol, 1-undecyl- is particularly significant.
The hydroxyl groups can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. mdpi.com They can also influence the electronic properties of the phenazine ring, affecting its redox potential and reactivity. mdpi.com The specific positioning of the hydroxyl groups at the 2 and 3 positions can impact the molecule's ability to chelate metal ions or to participate in specific enzymatic reactions. The biological activities of phenazine compounds, which include antimicrobial and anticancer properties, are often dictated by the nature and position of their functional groups. nih.govdntb.gov.uaresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,3-Phenazinediol, 1-undecyl- |
| 7,8-dihydroxyphenazine-2-sulfonic acid |
| 2-hydroxyphenazine |
| 3,4-dihydroxyphenazine-1-carboxylic acid |
| 1-hydroxyphenazine (B607933) |
| phenazine-1-carboxylic acid |
| phenazine-1-carboxamide (B1678076) |
| phenazine-1,6-dicarboxylic acid |
| 5-methylphenazine-1-carboxylate |
| pyocyanin (B1662382) |
Correlation between Phenazine Core Modifications and Functional Outcomes
The therapeutic and biological efficacy of phenazine derivatives, including analogues of 2,3-Phenazinediol, 1-undecyl-, is intrinsically linked to the substitution patterns on the core phenazine structure. Modifications to this tricyclic system can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. Research into the structure-activity relationships (SAR) of these compounds has illuminated key correlations between specific core modifications and their resulting functional outcomes, particularly in the realms of antimicrobial and anticancer activities.
Halogenation and Antibacterial Potency
One of the most significant modifications to the phenazine core is halogenation. The position and number of halogen substituents can dramatically enhance antibacterial and biofilm-eradicating capabilities. Studies inspired by naturally occurring phenazine antibiotics have led to the synthesis of halogenated analogues with potent activity against Gram-positive pathogens.
For instance, the marine-derived 2-bromo-1-hydroxyphenazine demonstrates an 8-fold increase in antibacterial potency against S. aureus compared to the well-known phenazine antibiotic, pyocyanin. nih.gov Further modification by introducing a second bromine atom to create 2,4-dibromo-1-hydroxyphenazine results in an additional 4-fold enhancement of antibacterial activity. nih.gov This suggests that di-halogenation of the phenazine core is a key strategy for augmenting antibacterial efficacy. The increased potency of these bromophenazines makes them significantly more effective than the parent compound, pyocyanin. researchgate.net
| Compound | Modification | Target Organism | Minimum Inhibitory Concentration (MIC) (μM) |
|---|---|---|---|
| Pyocyanin | - | S. aureus | 50 |
| 1-Hydroxyphenazine | - | S. aureus | >100 |
| 2-Bromo-1-hydroxyphenazine | Single Bromination | S. aureus | 6.25 |
| 2,4-Dibromo-1-hydroxyphenazine | Double Bromination | S. aureus | 1.56 |
Core Substitutions and Anticancer Activity
Modifications to the phenazine core have also been extensively explored to develop novel anticancer agents. The nature and position of substituents can influence cytotoxicity against various cancer cell lines.
A study on novel 2-phenazinamine derivatives revealed that specific substitutions can lead to potent and selective anticancer activity. For example, 2-chloro-N-(phenazin-2-yl)benzamide displayed a significant anticancer effect against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cell lines, with efficacy comparable to the established chemotherapy drug cisplatin. nih.gov Notably, this compound showed low toxicity against non-cancerous 293T cells, indicating a degree of selectivity. nih.gov
| Compound | Modification | Cell Line | IC50 (μM) |
|---|---|---|---|
| 2-Chloro-N-(phenazin-2-yl)benzamide | 2-Chloro-benzamide group at C2 | K562 | 5.8 |
| HepG2 | 7.5 | ||
| Cisplatin (Reference) | - | K562 | 5.5 |
| HepG2 | 8.2 |
Further research on phenazine 5,10-dioxides has shown that substitutions on the aromatic rings of the phenazine skeleton are crucial for cytotoxic potency against acute myeloid leukemia (AML) cells. rsc.org Specifically, 7,8-dihalogenated and 7,8-dimethylated analogues of 1-hydroxyphenazine 5,10-dioxide exhibited increased cytotoxic potency in MOLM-13 human AML cells compared to other analogues. rsc.org This highlights that even seemingly minor modifications, such as the addition of methyl or halogen groups at specific positions, can significantly impact the functional outcome of the phenazine core.
In a series of benzo[a]pyrano[2,3-c]phenazine derivatives, substitutions on the C ring of the benzophenazine structure were investigated for their antitumor activities. nih.gov The most potent compound in this series featured a cyano (CN) group and a p-dimethylamino phenyl substituent, demonstrating the highest growth inhibitory activity against the HepG2 cell line with an IC50 value of 6.71 µM. nih.gov This was 1.6-fold more potent than the positive control, hydroxycamptothecine. nih.gov This finding underscores the importance of substituent choice and position on the fused ring systems of complex phenazine derivatives for optimizing anticancer efficacy.
The collective findings from these studies demonstrate a clear correlation between the structural modifications of the phenazine core and the resulting biological functions. Strategic placement of substituents, such as halogens, alkyl groups, and more complex moieties, allows for the fine-tuning of activity, be it enhancing antibacterial potency or increasing selective cytotoxicity towards cancer cells.
Exploration of Biological Mechanisms of Action and Functional Studies of 2,3 Phenazinediol, 1 Undecyl Derivatives Pre Clinical Focus
Mechanisms of Antimicrobial Action
Phenazine (B1670421) derivatives are recognized for their broad-spectrum antimicrobial properties, which arise from their ability to interfere with multiple essential cellular processes in microorganisms.
Phenazine compounds can exert their antimicrobial effects by targeting the synthesis of microbial nucleic acids. The planar aromatic structure of the phenazine core is capable of intercalating between the base pairs of DNA. This interaction can disrupt the normal helical structure of DNA, thereby interfering with critical processes such as DNA replication and transcription. nih.gov
Furthermore, some phenazine derivatives have been shown to inhibit the activity of topoisomerases. nih.gov These enzymes are essential for managing the topological state of DNA during replication and transcription. biomol.comcreative-biolabs.comlibretexts.org By inhibiting topoisomerases, phenazine compounds can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. creative-biolabs.com While direct studies on 2,3-Phenazinediol, 1-undecyl- are limited, the established activity of the phenazine scaffold suggests a similar mode of action is plausible.
Table 1: Postulated Interactions of Phenazine Derivatives with Microbial Nucleic Acid Synthesis
| Molecular Target | Mechanism of a Phenazine Derivative | Potential Consequence for Microbe |
| DNA | Intercalation into the DNA double helix | Inhibition of DNA replication and transcription |
| Topoisomerases (e.g., DNA gyrase) | Inhibition of enzyme activity | Accumulation of DNA strand breaks, leading to cell death |
This table is based on the general activities of phenazine compounds and represents a hypothetical model for 2,3-Phenazinediol, 1-undecyl-.
The integrity of the cytoplasmic membrane is crucial for microbial survival, and its disruption is a key mechanism of action for many antimicrobial agents. Some halogenated phenazines have been found to act as membrane-lysing agents. nih.gov This disruption can lead to the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the proton motive force, which is vital for cellular energy production.
The lipophilic undecyl side chain of 2,3-Phenazinediol, 1-undecyl- likely facilitates its insertion into the lipid bilayer of the microbial cytoplasmic membrane. This insertion could perturb the membrane's structure and function, leading to increased permeability and eventual cell lysis. rsc.org
Phenazines are redox-active molecules, meaning they can participate in electron transfer reactions. nih.gov This property allows them to interfere with microbial energy metabolism in several ways. They can act as electron shuttles, diverting electrons from the electron transport chain. nih.govcaltech.edu This disruption can uncouple oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).
The generation of ROS, such as superoxide (B77818) radicals and hydrogen peroxide, can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, contributing significantly to the antimicrobial effect. nih.gov The redox cycling of phenazines can also lead to a state of oxidative stress within the microbial cell, overwhelming its antioxidant defenses.
Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which provides protection against antimicrobial agents and the host immune system. Phenazine production has been shown to influence biofilm development in various bacteria. nih.govnih.gov
Certain phenazine-based compounds have demonstrated the ability to inhibit biofilm formation. rsc.org They can interfere with the initial attachment of microbial cells to surfaces and disrupt the maturation of the biofilm structure. For instance, some halogenated phenazines have shown potent biofilm-eradicating activities against Gram-positive bacteria. rsc.org This may occur through the modulation of signaling pathways involved in biofilm formation or by affecting the production of extracellular polymeric substances.
Table 2: Effects of Phenazine Derivatives on Biofilm Formation
| Phenazine Compound Type | Observed Effect on Biofilm | Potential Mechanism |
| Halogenated Phenazines | Eradication of established biofilms | Disruption of the polysaccharide matrix |
| Phenazine-based Ruthenium(II) Complexes | Inhibition of biofilm formation | Interference with cellular attachment processes |
This table summarizes findings on various phenazine derivatives and their impact on microbial biofilms.
The redox activity of phenazines also enables them to react with essential microbial thiol-containing molecules, such as glutathione (B108866), and the sulfhydryl groups of enzymes. nih.govnih.govresearchgate.net Glutathione is a critical component of the microbial antioxidant defense system. Depletion of glutathione by phenazines can leave the cell vulnerable to oxidative damage. nih.govnih.gov
Antioxidant and Radical Scavenging Mechanisms
In addition to their antimicrobial properties, phenazine diols possess antioxidant and radical scavenging capabilities, largely attributable to their phenolic hydroxyl groups. nih.gov
The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. nih.govnih.gov This process transforms the phenazine diol into a more stable phenoxyl radical, which is less likely to initiate further oxidative chain reactions. nih.gov The stability of this resulting radical is a key determinant of the antioxidant efficacy.
The antioxidant activity of 2,3-Phenazinediol, 1-undecyl- is likely mediated by the two hydroxyl groups on the phenazine ring. These groups can readily donate hydrogen atoms to scavenge a variety of free radicals, including reactive oxygen species. The specific mechanisms can include hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). nih.gov
Table 3: Radical Scavenging Activity of a Related Phenazine Compound
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value of Reference |
| Phenazine-1-carboxylic acid | DPPH Scavenging | ~100 µg/mL | Vitamin C | ~25 µg/mL |
| Phenazine-1-carboxylic acid | DPPH Scavenging | ~100 µg/mL | Butylated hydroxyanisole (BHA) | ~50 µg/mL |
This data is for Phenazine-1-carboxylic acid and is presented to illustrate the antioxidant potential within the phenazine class of compounds. researchgate.net The activity of 2,3-Phenazinediol, 1-undecyl- may differ.
Molecular Mechanisms Underlying Anti-inflammatory Activity
Phenazine derivatives have demonstrated notable anti-inflammatory effects through various molecular mechanisms. A primary mode of action is the modulation of key signaling pathways involved in the inflammatory response.
Research has shown that certain phenazine compounds can inhibit the production of nitric oxide (NO), a significant inflammatory mediator. nih.gov For instance, several phenazine derivatives isolated from a deep-sea-derived fungus exhibited an inhibitory effect on nitric oxide production in lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells. nih.gov
Furthermore, phenazine scaffolds have been found to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. rsc.orgasm.org NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. pnas.org By inhibiting the activation and nuclear translocation of NF-κB, phenazine derivatives can effectively suppress the downstream inflammatory cascade. rsc.orgasm.org For example, specific phenazine compounds have been shown to inhibit TNF-α-induced NF-κB activity. asm.org
In addition to the NF-κB pathway, some phenazine derivatives exert their anti-inflammatory effects by activating the Nrf2 signaling pathway. rsc.org The Nrf2 pathway is a critical regulator of the cellular antioxidant response, and its activation can lead to a reduction in oxidative stress, which is often associated with inflammation. rsc.orgpnas.org One study on phenazine derivatives from a lichen-associated Streptomyces species found that a particular compound reduced oxidative stress and activated the Nrf2 pathway in LPS-induced microglia cells. rsc.org The modulation of these pathways leads to a decrease in the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). rsc.org
Table 1: Anti-inflammatory Mechanisms of Action for Various Phenazine Derivatives
| Phenazine Derivative Type | Mechanism of Action | Observed Effect | Cell Line/Model |
|---|---|---|---|
| Fungal Phenazines | Inhibition of Nitric Oxide (NO) Production | Reduction of inflammatory mediators | RAW 264.7 Macrophages |
| Streptomyces Phenazines | Inhibition of NF-κB Nuclear Translocation | Decreased pro-inflammatory cytokine release | BV2 Microglia |
| Streptomyces Phenazines | Activation of Nrf2 Signaling Pathway | Reduction of oxidative stress | BV2 Microglia |
| Marine-derived Phenazines | Inhibition of TNF-α-induced NF-κB Activity | Suppression of inflammatory signaling | Mammalian cell culture |
| General Phenazines | Inhibition of pro-inflammatory cytokines | Reduction of IL-6 and TNF-α levels | In vitro and in vivo models |
Interactions with Macromolecules: DNA Binding Mechanisms
The planar, aromatic structure of the phenazine core is well-suited for interaction with macromolecules, particularly nucleic acids. The binding of phenazine derivatives to DNA has been a subject of significant research, with intercalation being a primary mechanism of interaction.
Intercalation involves the insertion of the planar phenazine ring system between the base pairs of the DNA double helix. This mode of binding can lead to local structural perturbations of the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription processes. rsc.orgresearchgate.net The affinity and specificity of this binding are influenced by the nature and position of substituents on the phenazine scaffold.
Studies on pyocyanin (B1662382), a well-known phenazine virulence factor, have revealed that it binds directly to the deoxyribose-phosphate backbone of DNA and also intercalates with the nitrogenous base pairs. rsc.orgresearchgate.net This interaction not only causes local distortions in the DNA double helix but also enhances electron transfer along the DNA molecule. rsc.orgasm.org Isothermal titration calorimetry data have been used to quantify the binding affinity of phenazines like pyocyanin and phenazine-1-carboxamide (B1678076) (PCN) to double-stranded DNA. nih.gov
Beyond simple intercalation, some phenazine derivatives have been incorporated into more complex molecules, such as ruthenium complexes, to study their DNA threading dynamics. nih.govnih.gov These studies have provided insights into the kinetics and thermodynamics of the association and dissociation of these molecules with DNA, revealing that stereoisomers can exhibit different binding kinetics. nih.govnih.gov The ability of phenazine derivatives to interact with DNA is a key aspect of their biological activity and is being explored for the development of therapeutic agents. plos.org
Table 2: DNA Binding Characteristics of Representative Phenazine Compounds
| Compound | Binding Mechanism | Key Findings | Experimental Technique |
|---|---|---|---|
| Pyocyanin | Intercalation and backbone binding | Perturbs DNA structure, enhances electron transfer | Isothermal Titration Calorimetry, Viscosity Measurements |
| Phenazine-1-carboxamide (PCN) | Intercalation | Binds to double-stranded DNA | Isothermal Titration Calorimetry |
| [Ru(phen)2dppz]2+ derivatives | Threading Intercalation | Enantiomers show different binding kinetics | Spectroscopic and Kinetic Analyses |
| 2,3-Diaminophenazine | Electrostatic and Groove Binding | Quenches fluorescence upon DNA binding | Fluorescence Spectroscopy, Molecular Docking |
Enzyme Modulation and Inhibition (e.g., Protein Kinase C modulation by related phenazine scaffolds)
The phenazine scaffold has been identified as a versatile platform for the development of enzyme inhibitors targeting a range of proteins involved in various disease processes. nih.gov
Phenazine derivatives have been investigated for their potential to inhibit enzymes such as thioredoxin reductase I (TrxR1), a key enzyme in cellular redox regulation that is often overexpressed in cancer cells. plos.org One study identified a phenazine analogue as a novel inhibitor of TrxR1 in Hep G2 cancer cells. plos.org Other research has explored the inhibitory activity of phenazines against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential in the management of diabetes. rsc.org
In the context of cancer, molecular docking studies have suggested that benzo[a]phenazin-5-ol derivatives could act as selective and potent inhibitors of c-Kit kinase, a receptor tyrosine kinase implicated in several cancers. pnas.org Furthermore, halogenated-phenazine compounds have been identified through in silico approaches as potential allosteric inhibitors of the LasR protein in Pseudomonas aeruginosa. nih.govcaltech.edu The LasR protein is a key transcription factor in bacterial quorum sensing, and its inhibition could disrupt biofilm formation and virulence. nih.govcaltech.edu
While direct modulation of Protein Kinase C (PKC) by phenazine diols is not extensively documented, it is noteworthy that other diol-containing lipids have been shown to activate PKC. asm.orgnih.gov PKC is a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis. nih.gov The potential for the diol functionality in compounds like 2,3-Phenazinediol, 1-undecyl- to interact with PKC or other kinases remains an area for future investigation.
Table 3: Enzyme Inhibition by Various Phenazine Derivatives
| Target Enzyme | Phenazine Derivative Type | Potential Therapeutic Application | Method of Study |
|---|---|---|---|
| Thioredoxin Reductase I (TrxR1) | Phenazine Analogue (CPUL1) | Cancer | Zymological, Immunological, and Molecular Biological Experiments |
| α-Glucosidase | Naphthoquinone and Phenazine Analogues | Diabetes | In vitro enzyme inhibition assays |
| c-Kit Kinase | Benzo[a]phenazin-5-ol Derivatives | Cancer | Molecular Docking Studies |
| LasR Protein | Halogenated-Phenazine Compounds | Bacterial Infections (Anti-biofilm) | In silico Drug Discovery, Molecular Docking |
Role as Redox-Active Molecules in Microbial Physiology (e.g., Iron Acquisition, Electron Shuttling in Biogeochemical Cycles)
Phenazines are well-established as redox-active secondary metabolites that play a significant role in the physiology of producing microorganisms and their interactions with the environment. Their ability to act as electron shuttles is central to these functions.
In the context of microbial mineral reduction, phenazines can facilitate the dissolution of poorly crystalline iron and manganese oxides. nih.govresearchgate.netcaltech.edu For example, phenazine-1-carboxamide (PCN) produced by Pseudomonas chlororaphis is essential for the reduction of these minerals. nih.govresearchgate.netcaltech.edu The mechanism involves the phenazine being reduced by the microorganism and subsequently, in its reduced form, abiotically reducing the mineral. nih.govresearchgate.netcaltech.edu This process allows the phenazine to be recycled multiple times, acting as an efficient electron shuttle between the bacterium and the mineral. nih.govresearchgate.netcaltech.edu This function is crucial for iron acquisition, as the reduction of insoluble Fe(III) to the more soluble Fe(II) makes this essential nutrient more bioavailable to the microbial community. asm.orgnih.govnih.gov The ability of phenazines to facilitate ferrous iron acquisition can promote bacterial biofilm development. asm.orgnih.gov
Furthermore, phenazines contribute to the survival of bacteria under anaerobic or microaerobic conditions by acting as alternative electron acceptors. nih.govcore.ac.ukresearchgate.net This allows for the regulation of the cellular redox balance and promotes survival when preferred electron acceptors like oxygen are limited. nih.govcore.ac.uk In bioelectrochemical systems, the electron transfer properties of phenazines are being explored for applications in microbial fuel cells and other biotechnologies. rsc.org
Table 4: Role of Phenazines as Redox-Active Molecules in Microbial Physiology
| Process | Function of Phenazine | Microorganism/System | Significance |
|---|---|---|---|
| Iron Acquisition | Electron shuttle for Fe(III) reduction | Pseudomonas spp. | Increases bioavailability of iron, promotes biofilm formation |
| Mineral Reduction | Reductive dissolution of iron and manganese oxides | Pseudomonas chlororaphis, Shewanella oneidensis | Influences mineral biogeochemistry |
| Electron Shuttling in Biogeochemical Cycles | Mediation of electron transfer | Soil and sediment environments | Impacts nutrient cycling and microbial ecology |
| Anaerobic Survival | Alternative electron acceptor | Pseudomonas aeruginosa | Regulates cellular redox balance, enhances survival in oxygen-limited conditions |
| Bioelectrochemical Systems | Electron transfer to electrodes | Methanogenic Archaea, Pseudomonas spp. | Potential for bioenergy applications |
Future Research Directions and Potential Academic Applications of 2,3 Phenazinediol, 1 Undecyl
Rational Design and Synthesis of Next-Generation Phenazinediol Derivatives with Enhanced Properties
Future synthetic efforts will likely focus on creating a diverse library of 2,3-Phenazinediol, 1-undecyl- analogs to explore structure-activity relationships. The growing importance of phenazine (B1670421) derivatives has spurred the development of efficient and sustainable synthetic strategies that can be adapted for this purpose. researchgate.net Traditional chemical methods, though effective, often suffer from drawbacks like the use of toxic solvents and harsh conditions. researchgate.net Modern approaches, including biosynthesis, photocatalysis, and electrochemical strategies, offer greener and more concise routes to structurally varied phenazine derivatives. researchgate.net
Key areas for synthetic modification could include:
Alkyl Chain Variation: Modifying the length, branching, and saturation of the undecyl chain to fine-tune lipophilicity, solubility, and membrane interaction.
Core Substitutions: Introducing various functional groups (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the phenazine ring to modulate redox potential, color, and biological activity. nih.gov
Bio-inspired Synthesis: Leveraging biosynthetic pathways, which typically involve simple modifications of the phenazine core, could provide inspiration for enzymatic or chemoenzymatic synthetic routes. mdpi.com
These synthetic explorations will be crucial for developing next-generation compounds with enhanced efficacy for specific applications, from medicine to material science. nih.gov
| Synthetic Strategy | Description | Potential Advantages |
| Chemical Synthesis | Traditional organic chemistry methods, such as the Wohl-Aue reaction, for constructing the phenazine core. researchgate.net | Well-established, allows for a wide range of derivatives. |
| Biosynthesis | Utilizing microbial systems (e.g., Pseudomonas spp.) that naturally produce phenazines from chorismic acid via the shikimate pathway. mdpi.comnih.gov | Environmentally friendly, potential for novel structures. |
| Photocatalysis | Using light to drive chemical reactions for phenazine synthesis. | Sustainable, mild reaction conditions. |
| Electrochemical Methods | Employing electrical current to mediate the formation of the phenazine scaffold. | Avoids hazardous reagents, offers high control. researchgate.net |
Further Elucidation of Complex Biological Pathways and Molecular Targets
Phenazines as a class are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties. mdpi.comnih.gov These effects are largely attributed to their redox activity and the ability to generate reactive oxygen species (ROS), which can disrupt cellular homeostasis. nih.govnih.gov A primary future objective is to move from this general understanding to a precise elucidation of the biological pathways and molecular targets affected by 2,3-Phenazinediol, 1-undecyl-.
Research should focus on:
Mechanism of Action: Investigating how the compound interacts with cellular components. Does it intercalate with DNA? Inhibit specific enzymes? Disrupt electron transport chains?
Target Identification: Using techniques like chemical proteomics to identify the specific proteins that bind to 2,3-Phenazinediol, 1-undecyl-. nih.gov
Biosynthetic Pathway Regulation: Understanding the genetic regulation of phenazine production in microorganisms, such as the role of quorum-sensing mechanisms, can provide insights into their ecological roles and inform bioproduction strategies. nih.gov
The biosynthesis of phenazines begins with chorismic acid, a key intermediate in the shikimate pathway. nih.gov A series of enzymes, encoded by the phz operon, catalyze the subsequent steps to form the core phenazine structure. mdpi.comnih.gov Understanding these enzymatic steps in detail could allow for the bioengineering of microorganisms to produce novel phenazinediol derivatives.
| Phenazine Derivative | Known Biological Activity | Source Organism (Example) |
| Pyocyanin (B1662382) | Antimicrobial, virulence factor | Pseudomonas aeruginosa |
| Phenazine-1-carboxylic acid (PCA) | Broad-spectrum antibiotic, antifungal mdpi.com | Pseudomonas spp. nih.gov |
| Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) | Antibiotic, anticancer researchgate.net | Streptomyces spp. |
| Myxin | Antibiotic, anticancer researchgate.net | Streptomyces spp. |
Integration into Advanced Electrochemical Systems for Energy Storage and Conversion
The redox-active nature of the phenazine core makes it a highly promising scaffold for applications in electrochemical energy storage systems, particularly redox flow batteries (RFBs). mdpi.comosti.gov RFBs are a promising technology for large-scale, stationary energy storage needed to support the integration of renewable energy sources into the power grid. nrel.govmdpi.com Phenazine-based compounds offer a sustainable and potentially low-cost alternative to the metal ions (like vanadium) traditionally used in these systems. mdpi.comnrel.gov
Future research on 2,3-Phenazinediol, 1-undecyl- in this area should investigate:
Electrochemical Performance: Characterizing its redox potentials, electron transfer kinetics, and stability over many charge-discharge cycles. The long undecyl chain may enhance solubility in organic electrolytes, opening possibilities for non-aqueous RFBs.
Anolyte Development: Phenazines have been successfully used as anolyte (negative electrode) materials in aqueous RFBs, demonstrating high capacity and ultralong cycle life. osti.govresearchgate.net The diol functionality and the alkyl chain of 2,3-Phenazinediol, 1-undecyl- could be tailored to optimize performance and stability.
Structure-Property Relationships: Systematically studying how modifications to the phenazinediol structure impact key electrochemical parameters such as diffusion coefficients and kinetic constants. mdpi.com
| Electrochemical Parameter | Significance for Energy Storage | Reported Values for a Phenazine Compound (M1) mdpi.com |
| Redox Potential | Determines the cell voltage of the battery. | Varies with pH. |
| Diffusion Coefficient | Measures the rate of mass transport of the active species to the electrode. | 5.66 × 10⁻⁶ to 9.64 × 10⁻⁷ cm²/s in aqueous solutions. |
| Kinetic Constant (k₀) | Indicates the rate of the electron transfer reaction at the electrode surface. | 2.59 × 10⁻⁴ to 5.16 × 10⁻⁴ cm/s in aqueous solutions. |
| Cyclability | The ability to withstand repeated charge and discharge cycles without degradation. | A nano-phenazine composite achieved 100,000 cycles with high capacity retention. researchgate.net |
Development of High-Throughput Screening Methodologies for Structure-Function Discovery
To efficiently explore the vast chemical space made accessible by rational drug design and synthesis, high-throughput screening (HTS) methodologies are indispensable. bmglabtech.com HTS leverages automation, miniaturization, and robotics to test large libraries of compounds for a specific biological or chemical activity in a short time. nih.govjapsonline.com
For phenazinediol derivatives, HTS could be applied to:
Drug Discovery: Rapidly screen for antimicrobial or anticancer "hits" from a library of synthesized analogs. bmglabtech.com Detection methods like fluorescence resonance energy transfer (FRET) or luminescence are commonly used. nih.govjapsonline.com
Materials Discovery: Develop assays to screen for desirable electrochemical properties, identifying promising candidates for energy storage applications.
Toxicity Profiling: Use automated cell-based assays to quickly assess the cytotoxicity of new derivatives, prioritizing those with favorable safety profiles early in the development process. nih.gov
The development of robust and miniaturized assays, often in 384-, 1536-, or even 3456-well plate formats, is key to the success of HTS campaigns. bmglabtech.comnih.gov This approach accelerates the discovery process, allowing researchers to quickly identify lead compounds for further optimization.
| HTS Assay Type | Principle | Application for Phenazinediols |
| Biochemical Assays | Measure the effect of a compound on a purified target, such as an enzyme or receptor. nih.gov | Screening for inhibitors of specific microbial or cancer-related enzymes. |
| Cell-Based Assays | Measure the effect of a compound on whole cells, assessing endpoints like viability, apoptosis, or reporter gene expression. nih.gov | Assessing antimicrobial activity, cytotoxicity, or effects on specific signaling pathways. |
| Fluorescence-Based Assays | Utilize changes in fluorescence intensity, polarization, or lifetime to detect binding or activity. nih.govjapsonline.com | High-sensitivity detection for a wide range of biological and chemical interactions. |
Exploration of Environmental and Material Science Applications for Phenazinediol Scaffolds
Beyond medicine and energy, the phenazinediol scaffold holds potential in environmental and material science. The natural origin of phenazines suggests a degree of biodegradability, a desirable trait for many modern materials. bohrium.com
Promising avenues for future research include:
Biocontrol Agents: As natural antimicrobial products, phenazines produced by soil bacteria can suppress plant pathogens. nih.gov Research could explore the use of 2,3-Phenazinediol, 1-undecyl- or its derivatives as targeted and potentially biodegradable agricultural fungicides.
Functional Materials: The phenazine ring system is a chromophore, and related heterocyclic structures like phenoxazines are used in dyes, organic light-emitting diodes (OLEDs), and photoredox catalysts. nih.gov The optoelectronic properties of 2,3-Phenazinediol, 1-undecyl- could be investigated for applications in sensors, imaging agents, or electronic materials.
Degradable Scaffolds: There is a growing interest in designing functional molecules, such as pharmaceuticals, with scaffolds that can degrade in the natural environment to reduce pollution. researchgate.net The phenazine core could be investigated as a central motif in such "design-for-degradation" approaches.
By exploring these diverse research directions, the scientific community can unlock the full potential of 2,3-Phenazinediol, 1-undecyl- and its derivatives, paving the way for innovations across multiple academic and industrial fields.
Q & A
Q. How to address stability issues of 2,3-Phenazinediol, 1-undecyl- in aqueous media?
- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH). Monitor degradation via HPLC-MS to identify breakdown products (e.g., dealkylation or hydroxyl group oxidation). Stabilizers like antioxidants (e.g., ascorbic acid) or lyophilization protocols may extend shelf life .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress). Use design of experiments (DoE) to optimize critical parameters (e.g., temperature, catalyst loading). Reference the "steepest ascent" experimental design from fermentation studies to iteratively refine yields .
Q. How to investigate the compound’s interaction with lipid bilayers or cellular membranes?
- Methodological Answer : Employ fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding affinity to model membranes (e.g., liposomes). Compare with shorter-chain analogs to determine the undecyl group’s role in membrane penetration .
Data Contradiction and Interpretation
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?
Q. What analytical approaches validate purity when traditional methods (e.g., TLC) show inconsistencies?
- Methodological Answer : Combine orthogonal techniques:
- HPLC-DAD for UV purity profiling.
- X-ray crystallography for crystalline batch validation.
- Karl Fischer titration to rule out water interference.
Cross-check with synthetic intermediates to trace impurity sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
